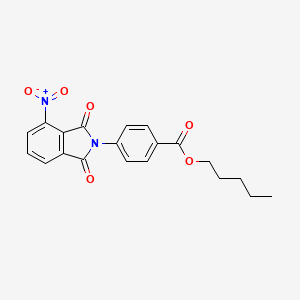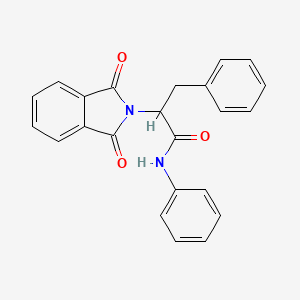![molecular formula C19H17N5O4S B11707285 N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{2-[(2E)-2-(4-ヒドロキシベンジリデン)ヒドラジニル]-2-オキソエチル}-1,3,4-チアジアゾール-2-イル)-4-メトキシベンザミドは、チアジアゾール環、ヒドラゾン結合、およびベンザミド部分を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(5-{2-[(2E)-2-(4-ヒドロキシベンジリデン)ヒドラジニル]-2-オキソエチル}-1,3,4-チアジアゾール-2-イル)-4-メトキシベンザミドの合成は、通常、複数のステップを伴います。
チアジアゾール環の形成: チアジアゾール環は、チオセミカルバジドとカルボン酸またはその誘導体を酸性または塩基性条件下で環化させることによって合成できます。
ヒドラゾンの形成: ヒドラゾン結合は、ヒドラジン誘導体とアルデヒドまたはケトンを縮合させることによって形成されます。
ベンザミドの形成: 最後のステップは、ヒドラゾン-チアジアゾール中間体を、トリエチルアミンなどの塩基の存在下で、4-メトキシベンゾイルクロリドとカップリングすることです。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる場合があります。
化学反応解析
反応の種類
酸化: この化合物は、特にヒドロキシベンジリデン部分で酸化反応を起こし、キノン誘導体を生成します。
還元: 還元反応は、ヒドラゾン結合を標的にして、ヒドラジン誘導体に変換できます。
置換: ベンザミド環のメトキシ基は、適切な条件下で他の求核剤に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に使用できます。これは、多くの場合、触媒の存在下または塩基性条件下で行われます。
主な生成物
酸化: キノン誘導体。
還元: ヒドラジン誘導体。
置換: 使用する求核剤に応じて、さまざまな置換ベンザミド。
化学反応の分析
Types of Reactions
N-[5-({N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(5-{2-[(2E)-2-(4-ヒドロキシベンジリデン)ヒドラジニル]-2-オキソエチル}-1,3,4-チアジアゾール-2-イル)-4-メトキシベンザミドは、いくつかの科学研究における応用があります。
医薬品化学: さまざまな生物学的標的に結合する能力により、抗がん剤、抗菌剤、抗炎症剤としての可能性について調査されています。
材料科学: この化合物の独自の構造は、特定の電子特性または光学特性を持つ新規材料の開発のための候補となっています。
有機合成: より複雑な分子の合成のためのビルディングブロックとして役立ち、新しい合成方法の開発に使用できます。
作用機序
N-(5-{2-[(2E)-2-(4-ヒドロキシベンジリデン)ヒドラジニル]-2-オキソエチル}-1,3,4-チアジアゾール-2-イル)-4-メトキシベンザミドの作用機序には、さまざまな分子標的との相互作用が関与します。
分子標的: この化合物は、酵素、受容体、DNAに結合して、その機能に影響を与え、生物学的効果をもたらす可能性があります。
関与する経路: 細胞増殖、アポトーシス、炎症に関連するシグナル伝達経路を調節し、その治療の可能性に寄与する可能性があります。
類似の化合物との比較
類似の化合物
- N-(5-{2-[2-(4-ヒドロキシベンジリデン)ヒドラジノ]-2-オキソエチル}-1,3,4-チアジアゾール-2-イル)-4-メチルベンザミド
- N-(5-{2-[2-(4-ヒドロキシベンジリデン)ヒドラジノ]-2-オキソエチル}-1,3,4-チアジアゾール-2-イル)-4-クロロベンザミド
独自性
N-(5-{2-[(2E)-2-(4-ヒドロキシベンジリデン)ヒドラジニル]-2-オキソエチル}-1,3,4-チアジアゾール-2-イル)-4-メトキシベンザミドは、メトキシ基の存在により際立っています。メトキシ基は、その電子特性と反応性に影響を与える可能性があります。この構造的特徴は、その生物活性を高め、さまざまな用途のためのより汎用性の高い化合物にする可能性があります。
類似化合物との比較
Similar Compounds
- N-({N’-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-4-(morpholine-4-sulfonyl)benzamide
- N-({N’-[(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
N-[5-({N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXYBENZAMIDE is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts specific electronic properties and potential biological activities.
特性
分子式 |
C19H17N5O4S |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
N-[5-[2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H17N5O4S/c1-28-15-8-4-13(5-9-15)18(27)21-19-24-23-17(29-19)10-16(26)22-20-11-12-2-6-14(25)7-3-12/h2-9,11,25H,10H2,1H3,(H,22,26)(H,21,24,27)/b20-11+ |
InChIキー |
UNZBPKBMXBIZDM-RGVLZGJSSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=C(C=C3)O |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


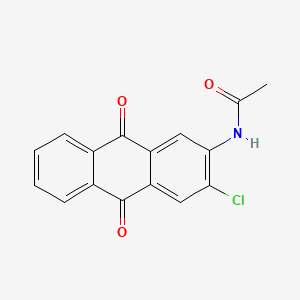

![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707220.png)
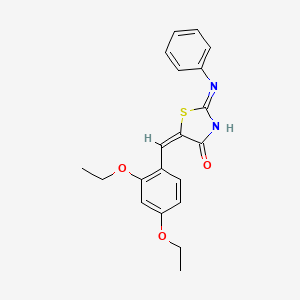
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)

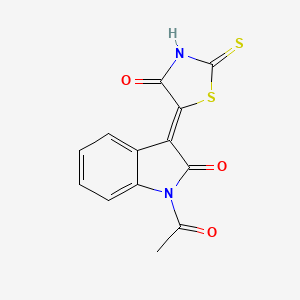
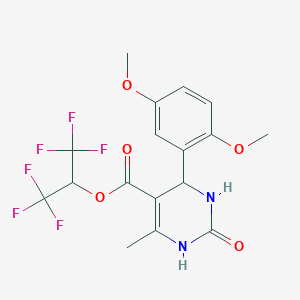
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
